molecular formula C8H5Br2FN2 B595955 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole CAS No. 1286734-91-5

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

Cat. No. B595955
M. Wt: 307.948
InChI Key: AKFXXKOJIJEJAC-UHFFFAOYSA-N
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Description

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H5Br2FN2 . It has a molecular weight of 307.95 . The IUPAC name for this compound is 3,6-dibromo-5-fluoro-1-methyl-1H-indazole . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is 1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 307.95 .

Scientific Research Applications

Therapeutic Applications of Indazole Derivatives

Indazole derivatives, including those similar to 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, have been extensively studied for their therapeutic potentials. These compounds are found to possess anticancer, anti-inflammatory properties, and are applicable in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold is crucial in pharmacology as it forms the core structure for numerous compounds with significant therapeutic value. Such derivatives have shown promise in treating cancer and inflammation, and in managing diseases related to protein kinases beyond cancer and conditions of neurodegeneration. This is supported by a patent review analysis of forty-two patents published between 2013 and 2017, highlighting the development of indazole-based therapeutic agents with defined mechanisms of action, offering new molecules with beneficial biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Medicinal Chemistry and Biological Properties

Indazole derivatives are also recognized for their extensive medicinal applications, encompassing antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic activities. These activities make indazoles a focal point in the research of heterocyclic compounds in organic chemistry, not only in the realm of natural products but also in synthetic chemistry. The derivatives of indoles and indazoles have thus emerged from successful investigations in this branch of chemistry, showing their critical role in drug development and the wide range of biological activities they possess (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthetic and Catalytic Applications

The research into indazole derivatives extends into their synthetic and catalytic applications, particularly in the construction of functionalized indazole derivatives. Transition-metal-catalyzed C–H activation/annulation sequences have been identified as efficient strategies for synthesizing functionalized indazole derivatives. These methods allow for the development of indazole compounds with increased medicinal application potential, functional flexibility, and structural complexity. The review emphasizes the significance of developing new synthetic strategies for indazoles, highlighting the versatility of these compounds in organic synthesis and their potential in medicinal chemistry (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,6-dibromo-5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFXXKOJIJEJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261033
Record name 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

CAS RN

1286734-91-5
Record name 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3,6-dibromo-5-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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